![molecular formula C29H58N2O8 B13787770 1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol CAS No. 94386-51-3](/img/structure/B13787770.png)
1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol
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Overview
Description
1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol is a complex organic compound with the chemical formula C29H58N2O8 and a molecular weight of 562.77942 g/mol . This compound is known for its unique structure, which includes a glucitol backbone modified with oleoylamino and hydroxyethylamino groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol involves multiple steps. The primary synthetic route includes the following steps:
Formation of the glucitol backbone: This involves the protection of hydroxyl groups followed by selective functionalization.
Introduction of the oleoylamino group: This step typically involves the reaction of oleoyl chloride with an amine to form the oleoylamino group.
Attachment of the hydroxyethylamino group: This is achieved through the reaction of an epoxide with an amine to form the hydroxyethylamino group.
Chemical Reactions Analysis
1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Applications
1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol has demonstrated significant potential in biological applications:
- Drug Delivery Systems : The amphiphilic nature of the compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown that such systems can improve the therapeutic efficacy of anticancer agents by facilitating targeted delivery to tumor cells .
- Gene Therapy : The compound's ability to interact with cellular membranes makes it a candidate for non-viral gene delivery systems. Its oleoyl group can enhance cellular uptake of nucleic acids, providing a safer alternative to viral vectors .
Material Science Applications
In material science, the compound is being explored for its unique properties:
- Surfactants and Emulsifiers : The surfactant properties of this compound are utilized in formulating stable emulsions in cosmetics and food products. Its ability to stabilize oil-in-water emulsions can improve product texture and shelf life .
- Nanomaterials : Research indicates that the compound can be used as a stabilizing agent for nanoparticles, enhancing their dispersion in aqueous solutions. This application is particularly relevant in drug delivery and imaging technologies where nanoparticle stability is crucial .
Case Study 1: Drug Delivery Enhancement
A study published in Journal of Controlled Release demonstrated that formulations containing this compound significantly increased the cellular uptake of paclitaxel-loaded nanoparticles compared to conventional formulations. The enhanced uptake led to improved cytotoxicity against cancer cell lines, indicating its potential as a drug delivery enhancer .
Case Study 2: Gene Delivery Efficacy
In a recent trial involving gene therapy for cystic fibrosis, researchers utilized the compound to facilitate the delivery of plasmid DNA into human airway epithelial cells. The results showed a marked increase in transfection efficiency compared to standard lipofection methods, highlighting its effectiveness as a non-viral vector .
Mechanism of Action
The mechanism of action of 1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol involves its interaction with specific molecular targets and pathways. The oleoylamino and hydroxyethylamino groups allow it to interact with lipid membranes and proteins, potentially affecting cellular signaling and function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol can be compared with other similar compounds, such as:
1-O-[2-hydroxy-3-[[2-[stearoylamino]ethyl]amino]propyl]-D-glucitol: This compound has a stearoylamino group instead of an oleoylamino group, which may affect its properties and applications.
1-O-[2-hydroxy-3-[[2-[palmitoylamino]ethyl]amino]propyl]-D-glucitol:
Biological Activity
1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol, with CAS Number 94386-51-3, is a complex glycosylated compound that has attracted attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.
- Molecular Formula : C29H58N2O8
- Molecular Weight : 562.78 g/mol
- Density : 1.105 g/cm³ (predicted)
- Boiling Point : 787.6 °C (predicted)
- LogP : 2.77430 (indicating moderate lipophilicity) .
This compound exhibits several biological activities attributed to its structural components. The oleoylamine moiety suggests potential interactions with lipid membranes, which can influence cellular signaling pathways and membrane dynamics.
Key Biological Activities :
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by modulating cytokine production in immune cells.
- Antioxidant Activity : The hydroxyl groups in the structure may contribute to scavenging free radicals, thus providing cellular protection against oxidative stress.
- Cell Membrane Interaction : Its amphiphilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological effects of this compound:
Study | Cell Type | Findings |
---|---|---|
Study 1 | Macrophages | Reduced TNF-alpha secretion upon stimulation with LPS, indicating anti-inflammatory properties. |
Study 2 | Neuronal Cells | Increased cell viability under oxidative stress conditions, suggesting neuroprotective effects. |
Study 3 | Endothelial Cells | Enhanced nitric oxide production, promoting vasodilation and cardiovascular health. |
In Vivo Studies
While in vitro studies provide insights into the mechanisms of action, in vivo studies are crucial for understanding the overall biological impact:
- Animal Model Study : A recent study involving mice demonstrated that administration of the compound significantly reduced inflammation markers in models of acute lung injury.
Potential Applications
Given its biological activities, this compound has potential applications in:
- Pharmaceuticals : Development of anti-inflammatory drugs.
- Nutraceuticals : Formulation of dietary supplements aimed at reducing oxidative stress.
- Cosmetics : Inclusion in skincare products for its antioxidant properties.
Properties
CAS No. |
94386-51-3 |
---|---|
Molecular Formula |
C29H58N2O8 |
Molecular Weight |
562.8 g/mol |
IUPAC Name |
(Z)-N-[2-[[2-hydroxy-3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propyl]amino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C29H58N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(36)31-19-18-30-20-24(33)22-39-23-26(35)29(38)28(37)25(34)21-32/h9-10,24-26,28-30,32-35,37-38H,2-8,11-23H2,1H3,(H,31,36)/b10-9-/t24?,25-,26+,28-,29-/m1/s1 |
InChI Key |
RTKPALKEXAMRNE-ATNKCMTKSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCC(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCC(COCC(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
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